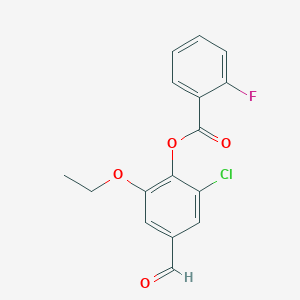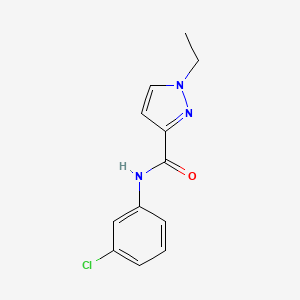
2-methoxy-5-methyl-N-phenylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-5-methyl-N-phenylbenzenesulfonamide, commonly known as MMPS, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has a unique chemical structure that makes it an attractive target for drug development.
作用机制
The mechanism of action of MMPS is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that MMPS inhibits the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases, which are involved in cancer growth and inflammation. MMPS has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy metabolism and apoptosis.
Biochemical and Physiological Effects:
MMPS has been shown to have various biochemical and physiological effects. In cancer research, MMPS has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In inflammation research, MMPS has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In neurodegenerative disorders, MMPS has been shown to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid peptides.
实验室实验的优点和局限性
One advantage of using MMPS in lab experiments is its unique chemical structure, which makes it an attractive target for drug development. MMPS has also been extensively studied, and its potential therapeutic applications have been demonstrated in various diseases. However, one limitation of using MMPS in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
For MMPS research include further elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its potential therapeutic applications in other diseases. MMPS has shown promise in cancer, inflammation, and neurodegenerative disorders, but further research is needed to fully understand its potential as a therapeutic agent. Additionally, MMPS analogs and derivatives could be developed to improve its efficacy and reduce its limitations.
合成方法
MMPS can be synthesized by reacting 2-methoxy-5-methylbenzenesulfonyl chloride with N-phenylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The product is then purified by recrystallization or column chromatography.
科学研究应用
MMPS has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, MMPS has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that MMPS can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, MMPS has been shown to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid peptides.
属性
IUPAC Name |
2-methoxy-5-methyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-11-8-9-13(18-2)14(10-11)19(16,17)15-12-6-4-3-5-7-12/h3-10,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPPDDXIRDEOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5860919.png)

![N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5860932.png)
![5,5,7,7-tetramethyl-2-[(1-pyrrolidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5860934.png)

![ethyl 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-5-carboxylate](/img/structure/B5860955.png)


![1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5861001.png)
![2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5861005.png)
